1,4-Naphthalenedicarboxylic acid

Hydrogen storage Metal–organic frameworks Adsorption energetics

1,4‑Naphthalenedicarboxylic acid (1,4‑H₂NDC; IUPAC naphthalene‑1,4‑dicarboxylic acid, MW 216.19) is a rigid, aromatic dicarboxylic acid bearing carboxyl groups at the peri‑like 1‑ and 4‑positions of the naphthalene core. It crystallises as white‑to‑yellow rods or powder with a melting point exceeding 300 °C (commonly 309 °C), predicted pKₐ ≈ 2.71, density 1.54 g cm⁻³, and negligible water solubility [REFS‑1].

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 605-70-9
Cat. No. B1582711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedicarboxylic acid
CAS605-70-9
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)
InChIKeyABMFBCRYHDZLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Naphthalenedicarboxylic Acid (CAS 605-70-9): Procurement-Relevant Identity and Physicochemical Baseline


1,4‑Naphthalenedicarboxylic acid (1,4‑H₂NDC; IUPAC naphthalene‑1,4‑dicarboxylic acid, MW 216.19) is a rigid, aromatic dicarboxylic acid bearing carboxyl groups at the peri‑like 1‑ and 4‑positions of the naphthalene core. It crystallises as white‑to‑yellow rods or powder with a melting point exceeding 300 °C (commonly 309 °C), predicted pKₐ ≈ 2.71, density 1.54 g cm⁻³, and negligible water solubility [REFS‑1]. The 1,4‑substitution pattern confers a kinked geometry and a π‑extended chromophore that are absent in the linear 2,6‑isomer or the smaller phenylene analog, making the compound structurally non‑interchangeable in coordination‑polymer, MOF, and polyester syntheses.

Why 1,4‑Naphthalenedicarboxylic Acid Cannot Be Replaced by 2,6‑NDA, Terephthalic Acid, or Other In‑Class Diacids


Although all naphthalenedicarboxylic‑acid isomers share the formula C₁₂H₈O₄, the position of the carboxyl groups dictates the linker angle, π‑stacking capability, and photophysical behaviour of the derived materials. Generic substitution with 2,6‑naphthalenedicarboxylic acid (2,6‑NDA, the linear isomer), 1,4‑benzenedicarboxylic acid (BDC, the smaller phenylene analog), or 1,5‑NDA leads to divergent network topologies, loss of photochromic activity, altered gas‑adsorption energetics, and compromised fluorescence‑sensing performance [REFS‑1]. The quantitative evidence below demonstrates that the kinked 1,4‑geometry enables structure–property relationships that cannot be replicated by any single isomer or smaller diacid surrogate.

1,4‑Naphthalenedicarboxylic Acid: Head‑to‑Head Quantitative Differentiation Evidence


H₂ Adsorption Energy in UiO‑66‑Type MOFs: 1,4‑NDC Linker Outperforms 1,4‑BDC by ~15 %

Density functional theory (B3LYP/QZ4P) calculations show that the interaction energy of H₂ with the 1,4‑naphthalenedicarboxylate (NDC) linker is approximately 15 % larger than that with the 1,4‑benzenedicarboxylate (BDC) linker in isoreticular UiO‑66 frameworks. Experimentally, at low equilibrium pressures the 100 % NDC material adsorbs the most H₂ per unit mass; surface‑area‑normalised isotherms confirm that NDC‑rich frameworks exhibit superior specific H₂‑uptake across the entire pressure range [REFS‑1].

Hydrogen storage Metal–organic frameworks Adsorption energetics

Photochromic Activity in Naphthalenediimide‑Based MOFs: 1,4‑NDC Enables Photochromism; 2,6‑NDC Does Not

Two isoreticular Zn‑MOFs were constructed with DPNDI and either 2,6‑NDC (complex 1) or 1,4‑NDC (complex 2). Under UV–Vis irradiation, complex 2 exhibited clear photochromic behaviour, whereas complex 1 remained photochromically inactive. The difference is attributed to stronger CH···π interactions in complex 1 that suppress the electron‑transfer pathway required for photochromism [REFS‑1].

Photochromic materials Metal–organic frameworks Isomer effect

Pbᴵᴵ Coordination‑Network Architecture: 1,4‑NDA Produces a Unique 5‑Connected 3‑D Net; 2,6‑NDA Gives a Diamond Topology

Under identical solvent‑evaporation conditions, Pb(1,4‑nda)(DMF) (complex 5) crystallises as a unique 5‑connected 3‑D coordination architecture, whereas Pb₂(2,6‑nda)₂(DMF)₂ (complex 6) forms a 3‑fold interpenetrating framework with 4‑connected diamond (dia) topology. The drastic topological divergence is a direct consequence of the isomeric effect of the naphthalenedicarboxylate tecton [REFS‑1].

Coordination polymers Crystal engineering Topology control

Niᴵᴵ Coordination‑Polymer Dimensionality: 1,4‑NDC Builds a 1D Tube‑Like Chain; 2,6‑NDC Yields a 1D Zigzag Chain

Two Niᴵᴵ coordination polymers synthesised under analogous hydrothermal conditions exhibit fundamentally different chain architectures: CP‑1 (2,6‑ndc) is a 1D zigzag chain that extends into a 3D supramolecular framework, whereas CP‑2 (1,4‑ndc) is a 1D tube‑like chain that assembles into a 2D supramolecular network via O–H···O hydrogen bonds [REFS‑1].

Coordination polymer Supramolecular assembly Isomer-directed topology

Fluorescence Turn‑Off Sensing of Fe³⁺: UiO‑66‑NDC Provides a Linear Response in the 0.01–0.1 mM Range

UiO‑66‑NDC, synthesised solvothermally with 1,4‑NDC as the emissive linker, exhibits strong photoluminescence that is selectively quenched by Fe³⁺ ions. The PL intensity decreases linearly with Fe³⁺ concentration in the low‑concentration range of 0.01–0.1 mM in DMF [REFS‑1]. The intrinsic fluorescence originates from the naphthalene chromophore of 1,4‑NDC; the parent UiO‑66 (BDC‑based) lacks this strong visible emission, placing UiO‑66‑NDC in a distinct functional class for optical sensing.

Fluorescent sensor Metal-ion detection Zirconium MOF

Procurement‑Focused Application Scenarios for 1,4‑Naphthalenedicarboxylic Acid


Low‑Pressure Hydrogen‑Storage MOFs with Enhanced Physisorption

The ~15 % higher H₂‑linker binding energy of 1,4‑NDC relative to BDC [REFS‑1] makes UiO‑66‑NDC and related MOFs superior candidates for low‑pressure (e.g., 77 K, <1 bar) hydrogen storage. Procure 1,4‑NDC when designing MOF sorbents that must maximise deliverable H₂ capacity under cryogenic or ambient‑temperature swing conditions without relying on high surface area alone.

Photochromic MOF Synthesis for Optical Switching and Anti‑Counterfeiting

Only the 1,4‑NDC isomer confers photochromic activity in naphthalenediimide‑based Zn‑MOFs; the 2,6‑NDC analog is photochromically silent [REFS‑1]. This binary isomer‑dependent property is essential for constructing light‑responsive materials for smart windows, optical memory, and security labels. Specify 1,4‑NDC when photochromism is a non‑negotiable functional requirement.

Coordination‑Polymer Engineering with Non‑Interpenetrated 5‑Connected Networks

The kinked 1,4‑NDA tecton uniquely directs the formation of a non‑interpenetrated 5‑connected 3‑D Pbᴵᴵ framework, whereas the linear 2,6‑NDA yields a 3‑fold interpenetrated diamond net [REFS‑1]. This topological control is decisive for maximising guest‑accessible void volume and diffusion rates in porous coordination polymers destined for catalysis, separation, or sensor host matrices.

Fluorescence‑Based Fe³⁺ Chemosensors Without Post‑Synthetic Labelling

UiO‑66‑NDC, built directly from 1,4‑NDC, exhibits intrinsic naphthalene‑based photoluminescence that is selectively quenched by Fe³⁺ with a linear response from 0.01 to 0.1 mM [REFS‑1]. This eliminates the need for post‑synthetic fluorophore grafting required by the BDC parent framework. R&D groups developing optical metal‑ion sensors can reduce synthetic steps and improve reproducibility by sourcing the pre‑functionalised 1,4‑NDC linker.

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